molecular formula C11H19N B189992 Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) CAS No. 197858-23-4

Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI)

Cat. No. B189992
CAS RN: 197858-23-4
M. Wt: 165.27 g/mol
InChI Key: JWIHFKMPDQKAMX-HBNTYKKESA-N
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Description

Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a bicyclic organic compound that is widely used in scientific research. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a unique structure that makes it an attractive candidate for drug design and discovery.2.1]hept-2-yl-, exo-(9CI).

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) may also have an effect on the immune system, as it has been found to inhibit the production of cytokines.
Biochemical and Physiological Effects:
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to inhibit the production of cytokines, which are involved in the immune response. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to have a low toxicity profile, making it a promising candidate for drug design and discovery.

Advantages and Limitations for Lab Experiments

Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has several advantages for lab experiments. It is a versatile building block for the synthesis of a variety of compounds. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a low toxicity profile, making it a promising candidate for drug design and discovery. However, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) can be difficult to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI). One direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its mechanism of action and its potential as an inhibitor of COX enzymes. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) could also be further studied for its anti-inflammatory, analgesic, and anti-tumor activities. Finally, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) could be used as a starting point for the design and synthesis of new compounds with improved pharmacological properties.
In conclusion, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities, and has a low toxicity profile. Further research is needed to fully understand its mechanism of action and explore its potential as a chiral auxiliary in asymmetric synthesis. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a promising candidate for drug design and discovery, and its future directions are numerous.

Synthesis Methods

Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) can be synthesized by the reaction of cyclohexanone and ammonia in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, followed by a cyclization step to form the pyrrolidine ring. The resulting product is a white crystalline solid with a melting point of 78-80°C.

Scientific Research Applications

Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a wide range of scientific research applications. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a chiral auxiliary in asymmetric synthesis. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities.

properties

CAS RN

197858-23-4

Product Name

Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI)

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

1-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]pyrrolidine

InChI

InChI=1S/C11H19N/c1-2-6-12(5-1)11-8-9-3-4-10(11)7-9/h9-11H,1-8H2/t9-,10+,11+/m0/s1

InChI Key

JWIHFKMPDQKAMX-HBNTYKKESA-N

Isomeric SMILES

C1CCN(C1)[C@@H]2C[C@H]3CC[C@@H]2C3

SMILES

C1CCN(C1)C2CC3CCC2C3

Canonical SMILES

C1CCN(C1)C2CC3CCC2C3

synonyms

Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo- (9CI)

Origin of Product

United States

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